molecular formula C9H7BrF3NO2 B8159375 4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide

4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide

Cat. No.: B8159375
M. Wt: 298.06 g/mol
InChI Key: NIEYWYANPQKYNM-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H7BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethoxy)benzoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with methylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, dichloromethane).

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Reduction Reactions: Corresponding amines.

    Oxidation Reactions: Products with cleaved trifluoromethoxy groups.

Scientific Research Applications

4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

    4-Bromo-2-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

4-bromo-N-methyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEYWYANPQKYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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